molecular formula C26H52O3 B081509 2-Hydroxyhexacosanoic acid CAS No. 14176-13-7

2-Hydroxyhexacosanoic acid

Cat. No.: B081509
CAS No.: 14176-13-7
M. Wt: 412.7 g/mol
InChI Key: IFYDZTDBJZWEPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyhexacosanoic acid can be synthesized through the hydroxylation of hexacosanoic acid. In plants like Arabidopsis thaliana, two such enzymes, AtFAH1 and AtFAH2, have been identified to catalyze the hydroxylation of very-long-chain fatty acids . The reaction conditions often require the presence of cytochrome b5 for optimal enzyme activity .

Industrial Production Methods

Industrial production of this compound may involve the chemical synthesis route where hexacosanoic acid is subjected to hydroxylation using chemical reagents. detailed industrial methods are not extensively documented in the literature.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyhexacosanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.

Major Products Formed

    Oxidation: Formation of 2-ketohexacosanoic acid.

    Reduction: Formation of 2-hydroxyhexacosanol.

    Esterification: Formation of 2-hydroxyhexacosanoate esters.

Comparison with Similar Compounds

Similar Compounds

    Hexacosanoic acid: The parent compound without the hydroxy group.

    2-Hydroxycerotic acid: Another name for 2-hydroxyhexacosanoic acid.

    α-Hydroxyhexacosanoic acid: Another name for this compound.

Uniqueness

This compound is unique due to the presence of the hydroxy group at the 2-position, which imparts distinct physicochemical properties and biological functions compared to its non-hydroxylated counterpart, hexacosanoic acid .

Properties

IUPAC Name

2-hydroxyhexacosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(27)26(28)29/h25,27H,2-24H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYDZTDBJZWEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931189
Record name 2-Hydroxyhexacosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14176-13-7
Record name 2-Hydroxyhexacosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14176-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyhexacosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyhexacosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyhexacosanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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